molecular formula C11H11NO4 B8504016 Methyl 4-acetylamino-3-formylbenzoate

Methyl 4-acetylamino-3-formylbenzoate

Cat. No.: B8504016
M. Wt: 221.21 g/mol
InChI Key: KVJGTERUAPFLIY-UHFFFAOYSA-N
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Description

Methyl 4-acetylamino-3-formylbenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an acetylated amino group at the 4-position, and a formyl substituent at the 3-position of the aromatic ring.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 4-acetamido-3-formylbenzoate

InChI

InChI=1S/C11H11NO4/c1-7(14)12-10-4-3-8(11(15)16-2)5-9(10)6-13/h3-6H,1-2H3,(H,12,14)

InChI Key

KVJGTERUAPFLIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 4-Acetylamino-3-Formylbenzoate and Analogs

Compound Name CAS Number Key Substituents Structural Similarity Expected Properties vs. Target Compound
Methyl 4-amino-3-formylbenzoate 841296-15-9 Amino (-NH₂), Formyl (-CHO) 1.00 Higher polarity due to free -NH₂; increased water solubility
Ethyl 4-amino-3-methylbenzoate 40800-65-5 Ethyl ester, Methyl (-CH₃) 0.94 Lower volatility (longer ester chain); reduced reactivity of -CH₃ vs. -CHO
Methyl 5-amino-2-methylbenzoate 18595-12-5 Methyl ester, Methyl (-CH₃) at 2-position 0.94 Steric hindrance from 2-methyl group may reduce aromatic substitution reactivity
Methyl salicylate 619-45-4 Hydroxyl (-OH), Methyl ester N/A Higher volatility due to -OH hydrogen bonding; acidic compared to acetylated analogs

Key Observations:

Formyl Group: The electron-withdrawing formyl substituent may increase electrophilic aromatic substitution reactivity at the 3-position, contrasting with methyl-substituted analogs (e.g., CAS 40800-65-5) .

Ester Chain Influence: Methyl esters (target compound, CAS 841296-15-9) typically exhibit higher volatility and lower boiling points than ethyl esters (CAS 40800-65-5), as noted in methyl ester property studies .

Solubility Trends :

  • Polar substituents like -NH₂ (in CAS 841296-15-9) enhance water solubility, while acetyl and formyl groups (target compound) may reduce solubility in aqueous media due to decreased hydrogen-bonding capacity .

Research Findings and Implications

  • Synthetic Applications: The formyl group in this compound offers a reactive site for condensation reactions, a feature absent in methyl- or ethyl-substituted analogs. This could make it valuable in synthesizing heterocyclic compounds .
  • Stability: Acetylation likely improves thermal stability compared to free amino analogs, aligning with trends observed in acetylated aromatic amines .
  • Volatility : While methyl esters generally exhibit moderate volatility (e.g., methyl salicylate’s vapor pressure: 0.02 mmHg at 25°C ), the target compound’s bulky substituents may further reduce volatility.

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